molecular formula C10H11NO7S B3057374 5-(Ethylsulphonyl)-4-nitro-o-anisic acid CAS No. 79893-22-4

5-(Ethylsulphonyl)-4-nitro-o-anisic acid

Cat. No.: B3057374
CAS No.: 79893-22-4
M. Wt: 289.26 g/mol
InChI Key: NCMKWHOWUUZOFU-UHFFFAOYSA-N
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Description

5-(Ethylsulphonyl)-4-nitro-o-anisic acid is a substituted aromatic compound featuring a methoxy group (o-anisic acid backbone), a nitro group at the 4-position, and an ethylsulfonyl moiety at the 5-position.

Properties

IUPAC Name

5-ethylsulfonyl-2-methoxy-4-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO7S/c1-3-19(16,17)9-4-6(10(12)13)8(18-2)5-7(9)11(14)15/h4-5H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMKWHOWUUZOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C(=C1)C(=O)O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101000824
Record name 5-(Ethanesulfonyl)-2-methoxy-4-nitrobenzoic acid
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Molecular Weight

289.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79893-22-4
Record name 5-(Ethylsulfonyl)-2-methoxy-4-nitrobenzoic acid
Source CAS Common Chemistry
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Record name 5-(Ethylsulphonyl)-4-nitro-o-anisic acid
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Record name 5-(Ethanesulfonyl)-2-methoxy-4-nitrobenzoic acid
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Record name 5-(ethylsulphonyl)-4-nitro-o-anisic acid
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Preparation Methods

The synthesis of 5-(Ethylsulphonyl)-4-nitro-o-anisic acid typically involves multiple steps. One common synthetic route starts with the nitration of o-anisic acid to introduce the nitro group. This is followed by the sulfonation of the nitro-o-anisic acid to attach the ethylsulphonyl group. The reaction conditions often involve the use of strong acids and controlled temperatures to ensure the desired substitutions occur efficiently.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

5-(Ethylsulphonyl)-4-nitro-o-anisic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Ethylsulphonyl)-4-nitro-o-anisic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Ethylsulphonyl)-4-nitro-o-anisic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ethylsulphonyl group can also participate in various biochemical pathways, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in the combination and positioning of its substituents. Below is a comparative analysis with structurally related compounds:

Compound Name Substituents Key Functional Groups Applications/Properties
5-(Ethylsulphonyl)-4-nitro-o-anisic acid - 5-ethylsulfonyl
- 4-nitro
- 2-methoxy (o-anisic acid backbone)
Sulfonyl, nitro, methoxy, carboxylic acid Potential pharmacological fragment; structural analog used in VEGFR2 inhibitor synthesis
Acifluorfen (5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid) - 2-nitro
- 5-phenoxy (chloro/trifluoromethyl substituted)
Nitro, phenoxy, carboxylic acid Herbicide; acts as a protoporphyrinogen oxidase inhibitor
4-Amino-5-methyl-2-nitrobenzenesulfonic acid - 4-amino
- 5-methyl
- 2-nitro
- Sulfonic acid
Amino, nitro, sulfonic acid Industrial intermediate; used in dye synthesis
5-Acetylsalicylamide - Acetylated salicylamide backbone Acetyl, amide, hydroxyl Analgesic intermediate; less electrophilic due to absence of sulfonyl/nitro groups

Key Differences and Implications

Electrophilicity and Reactivity :

  • The ethylsulfonyl and nitro groups in 5-(ethylsulphonyl)-4-nitro-o-anisic acid enhance electrophilicity, making it more reactive toward nucleophilic substitution compared to 5-acetylsalicylamide, which lacks these groups .
  • Acifluorfen’s trifluoromethyl and chloro substituents increase its lipophilicity, favoring membrane penetration in herbicides, whereas the methoxy group in the target compound may reduce bioavailability .

Synthetic Utility: The target compound’s synthesis (via sulfonyl chloride intermediates) mirrors methods for 5-(ethylsulfonyl)-2-methoxyaniline, emphasizing the critical role of sulfonation and nitration steps . In contrast, acifluorfen requires phenoxy group coupling, a distinct pathway .

Biological Activity :

  • While acifluorfen is a herbicide, the target compound’s structural analogs show promise in medicinal chemistry (e.g., VEGFR2 inhibition). This highlights how substituent positioning dictates functional specificity .

Data Table: Physicochemical Properties

Property 5-(Ethylsulphonyl)-4-nitro-o-anisic acid Acifluorfen 4-Amino-5-methyl-2-nitrobenzenesulfonic acid
Molecular Weight (g/mol) ~315 (estimated) 361.7 292.27
Solubility Moderate in polar solvents (DMSO, methanol) Low (lipophilic) High (sulfonic acid enhances water solubility)
pKa ~1.5 (sulfonyl), ~3.5 (carboxylic acid) ~2.8 (carboxylic acid) ~0.8 (sulfonic acid), ~4.5 (amino)

Research Findings and Challenges

  • Synthetic Challenges : The synthesis of 5-(ethylsulphonyl)-4-nitro-o-anisic acid derivatives requires precise control over nitration and sulfonation steps to avoid side reactions, such as over-nitration observed in related compounds .
  • Further studies are needed to validate its pharmacological profile .

Biological Activity

5-(Ethylsulphonyl)-4-nitro-o-anisic acid, with the CAS number 79893-22-4, is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

5-(Ethylsulphonyl)-4-nitro-o-anisic acid features a nitro group and an ethylsulfonyl moiety attached to an anisic acid core. This unique structure contributes to its biological activity, particularly in modulating various enzymatic pathways.

Antioxidant Properties

Research indicates that compounds similar to 5-(Ethylsulphonyl)-4-nitro-o-anisic acid exhibit significant antioxidant properties. These compounds activate the nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a crucial role in cellular defense against oxidative stress. Nrf2 activation leads to the expression of various antioxidant genes, thereby protecting cells from damage associated with oxidative stress .

Anti-inflammatory Effects

The compound has been shown to possess anti-inflammatory effects. In vitro studies suggest that it can inhibit pro-inflammatory cytokines and enzymes, which are critical in the pathogenesis of various inflammatory diseases. This property may be beneficial in treating conditions like chronic obstructive pulmonary disease (COPD) and other inflammatory disorders .

Antimicrobial Activity

5-(Ethylsulphonyl)-4-nitro-o-anisic acid has demonstrated antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways, making it a candidate for further development as an antimicrobial agent .

The biological activity of 5-(Ethylsulphonyl)-4-nitro-o-anisic acid can be attributed to its ability to interact with specific molecular targets:

  • Nrf2 Pathway Activation : By activating Nrf2, the compound enhances the expression of antioxidant enzymes, thereby mitigating oxidative damage.
  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes, leading to reduced production of inflammatory mediators.
  • Membrane Disruption : Its structural components allow it to integrate into microbial membranes, causing disruption and subsequent cell death.

Case Studies and Research Findings

StudyFindings
Nrf2 Activation Study Demonstrated that compounds activating Nrf2 can significantly reduce oxidative stress markers in cellular models .
Anti-inflammatory Research Found that 5-(Ethylsulphonyl)-4-nitro-o-anisic acid effectively reduced levels of TNF-alpha and IL-6 in vitro, indicating strong anti-inflammatory potential .
Antimicrobial Testing Showed effectiveness against both Gram-positive and Gram-negative bacteria in laboratory settings, suggesting broad-spectrum antimicrobial activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Ethylsulphonyl)-4-nitro-o-anisic acid
Reactant of Route 2
5-(Ethylsulphonyl)-4-nitro-o-anisic acid

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